
LY2623091
Overview
Description
LY-2623091 is a small molecule that is currently under investigation for its potential therapeutic applications. It is primarily being studied for its role as a mineralocorticoid receptor antagonist, which makes it a candidate for treating conditions such as hypertension and chronic kidney disease .
Preparation Methods
The synthesis of LY-2623091 involves a multi-step process that includes both Heck and Suzuki-Miyaura cross-coupling reactions. The synthetic route begins with the preparation of key intermediates through Heck reactions, followed by the formation of the dibenzoxepine ring system. The final steps involve Suzuki-Miyaura cross-coupling to introduce the desired functional groups .
Reaction Conditions:
- Heck Reaction: Utilizes palladium acetate as a catalyst, sodium acetate as a base, and tetrabutylammonium bromide as a phase-transfer catalyst. The reaction is typically carried out in N-methyl-2-pyrrolidone at elevated temperatures.
- Suzuki-Miyaura Cross-Coupling: Employs palladium acetate, triphenylphosphine, and potassium carbonate in a dioxane-water mixture at elevated temperatures .
Chemical Reactions Analysis
LY-2623091 undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide or other oxidizing agents.
- Reduction: Hydrogen gas with palladium on carbon.
- Substitution: Halogenating agents, nucleophiles, and bases.
Major Products:
- Oxides, reduced forms, and substituted derivatives of LY-2623091.
Scientific Research Applications
LY-2623091 has several scientific research applications:
Chemistry: Used as a tool compound to study mineralocorticoid receptor antagonism.
Biology: Investigated for its effects on cellular pathways involving mineralocorticoid receptors.
Medicine: Potential therapeutic agent for treating hypertension and chronic kidney disease.
Industry: Could be used in the development of new drugs targeting mineralocorticoid receptors
Mechanism of Action
LY-2623091 exerts its effects by binding to mineralocorticoid receptors, thereby inhibiting their activity. This inhibition prevents the receptors from translocating to the nucleus and activating the transcription of genes involved in sodium retention and blood pressure regulation. The compound’s action on these receptors helps to reduce blood pressure and mitigate the effects of chronic kidney disease .
Comparison with Similar Compounds
- Finerenone
- Eplerenone
- Spironolactone
References
Properties
IUPAC Name |
[5-[(E)-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)methyl]-1-[(2R)-1-morpholin-4-ylpropan-2-yl]benzimidazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN5O3/c1-19(17-35-10-12-38-13-11-35)36-27-9-6-20(15-26(27)33-30(36)34-29(32)37)14-25-23-5-3-2-4-21(23)18-39-28-16-22(31)7-8-24(25)28/h2-9,14-16,19H,10-13,17-18H2,1H3,(H3,32,33,34,37)/b25-14+/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCLDHGBEKZGEB-RUDKWAFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)N2C3=C(C=C(C=C3)C=C4C5=C(C=C(C=C5)F)OCC6=CC=CC=C64)N=C2NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCOCC1)N2C3=C(C=C(C=C3)/C=C\4/C5=C(C=C(C=C5)F)OCC6=CC=CC=C64)N=C2NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162264-07-4 | |
| Record name | LY-2623091 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1162264074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2623091 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15367 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2623091 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FHZ595FNM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


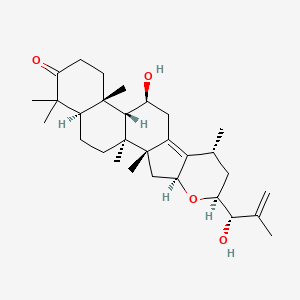
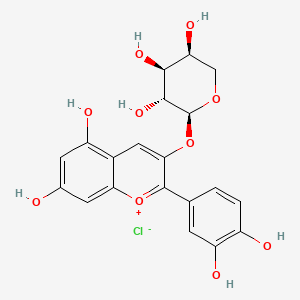
![3-Chloro-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3026789.png)

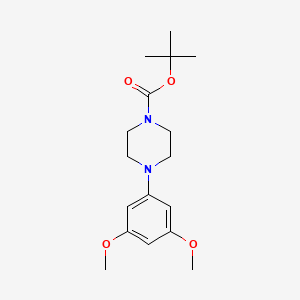
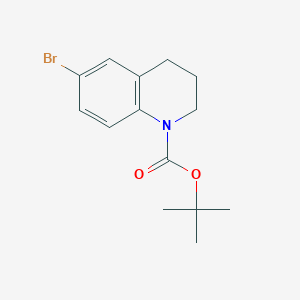

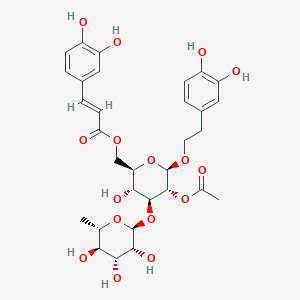


![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)

![tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3026806.png)
![5-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B3026807.png)
